

# Application Note: Targeted RNA-Seq for the Analysis of CD33 Splice Variants

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Compound of Interest		
Compound Name:	CD33 splicing modulator 1	
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## Introduction

CD33 (Siglec-3) is a transmembrane receptor primarily expressed on cells of the myeloid lineage.[1] It plays a crucial role in regulating immune cell activation through immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic tail.[1][2] Aberrant expression and splicing of the CD33 gene are implicated in various diseases, including Acute Myeloid Leukemia (AML) and Alzheimer's disease.[3][4]

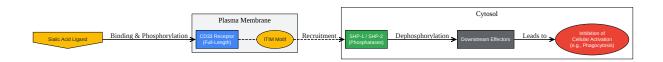
Alternative splicing of the CD33 pre-mRNA can produce multiple transcript variants. A notable example is a variant that lacks exon 2 (CD33ΔE2), which encodes the sialic acid-binding domain.[3][5] The expression levels of this and other isoforms can impact cellular function and response to therapies, such as the CD33-targeting antibody-drug conjugate gemtuzumab ozogamicin.[3] Therefore, accurate detection and quantification of CD33 splice variants are critical for both basic research and the development of targeted therapeutics.

Targeted RNA sequencing (RNA-Seq) offers a highly sensitive, specific, and cost-effective method to analyze specific transcripts of interest.[6][7] Compared to whole-transcriptome sequencing, targeted RNA-Seq provides deeper coverage of the target regions, enabling the precise quantification of known splice variants and the discovery of novel isoforms, even those with low abundance.[6] This application note provides a detailed protocol for using targeted RNA-Seq to analyze CD33 splice variants.



## **CD33 Signaling Pathway**

CD33 functions as an inhibitory receptor. Upon binding to its sialic acid-containing ligands, the tyrosine residues within the intracellular ITIM domains become phosphorylated. These phosphorylated ITIMs serve as docking sites for Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, such as SHP-1 and SHP-2.[1][8] The recruitment of these phosphatases leads to the dephosphorylation of downstream signaling molecules, ultimately inhibiting cellular processes like phagocytosis and cytokine production.[1][8] Splice variants that alter or remove key domains, such as the ligand-binding domain (encoded by exon 2) or the ITIM-containing cytoplasmic tail, can significantly impact this signaling cascade.



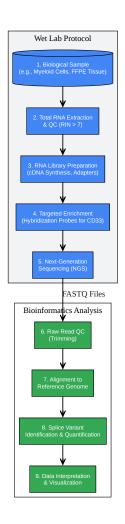
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Caption: Simplified CD33 inhibitory signaling pathway.

## **Experimental Workflow**

The overall workflow for targeted RNA-Seq analysis of CD33 splice variants involves several key stages, from sample preparation to bioinformatics analysis. This process is designed to enrich for the transcripts of interest and generate high-depth sequencing data for accurate splice junction analysis.





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Caption: Experimental workflow for targeted RNA-Seq.

## Protocols RNA Extraction and Quality Control

High-quality input RNA is critical for reliable RNA-Seq results.[9]

#### Methodology:

- Isolate total RNA from the biological sample (e.g., cultured cells, patient bone marrow, or FFPE tissue) using a suitable commercial kit that includes a DNase treatment step.
- Assess the quantity of the extracted RNA using a fluorometric method (e.g., Qubit).



- Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 7 is recommended for optimal results.[10] For FFPE or other degraded samples, lower RIN values may be acceptable, but protocol adjustments might be necessary.[7]
- Store RNA at -80°C in an RNase-free environment to prevent degradation.

## **Library Preparation and Targeted Enrichment**

This protocol focuses on a hybridization capture-based enrichment approach, which is effective for identifying both known and novel splice variants.

#### Methodology:

- RNA Input: Begin with 10–100 ng of total RNA, depending on the chosen library preparation kit and sample quality.[7][11]
- rRNA Depletion: If starting with total RNA, remove ribosomal RNA (rRNA) using a commercial depletion kit to increase the proportion of informative mRNA reads.
- Fragmentation and Priming: Fragment the RNA using enzymatic or heat-based methods.
   Prime the fragmented RNA with random hexamers for reverse transcription.
- First and Second Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase, followed by second-strand synthesis to create double-stranded cDNA.
- End Repair and Adapter Ligation: Repair the ends of the ds-cDNA fragments to create blunt ends, add an 'A' tail, and ligate sequencing adapters. These adapters contain unique dual indices (UDIs) for multiplexing samples.
- Library Amplification: Perform PCR amplification to enrich for adapter-ligated fragments and add the full sequence of the adapters needed for sequencing.
- Targeted Enrichment (Hybridization Capture):
  - Design a custom panel of biotinylated oligonucleotide probes targeting the exonic regions of the CD33 gene. Critically, include probes that span known exon-exon junctions to



specifically capture splice variants of interest (e.g., a probe spanning the junction of exon 1 and exon 3 to capture the CD33 $\Delta$ E2 variant).[3]

- Pool the amplified sequencing libraries.
- Hybridize the pooled libraries with the custom CD33 probe panel.
- Use streptavidin-coated magnetic beads to "pull down" the probe-library hybrids, thus enriching for CD33-specific sequences.
- Wash the beads to remove non-specifically bound library fragments.
- Elute the captured libraries and perform a final round of PCR amplification.
- Library Quantification and QC: Quantify the final enriched library and assess its size distribution before proceeding to sequencing.

## Sequencing

#### Methodology:

- Pool the final enriched libraries according to the desired sequencing depth for each sample.
- Sequence the libraries on an Illumina sequencing platform (e.g., MiSeg or NextSeg).
- A paired-end sequencing strategy (e.g., 2 x 75 bp or 2 x 150 bp) is recommended to facilitate the accurate identification of splice junctions.

## **Data Analysis and Interpretation**

A robust bioinformatics pipeline is essential to process the raw sequencing data and accurately identify and quantify CD33 splice variants.[12]

#### Methodology:

Quality Control of Raw Reads: Use tools like FastQC for initial quality assessment and
 Trimmomatic or similar tools to remove adapter sequences and low-quality bases.[12]



- Alignment: Align the cleaned reads to the human reference genome (e.g., hg38) using a splice-aware aligner such as STAR or HISAT2.[10]
- Splice Variant Analysis:
  - Use bioinformatics tools designed for splicing analysis, such as MATS, rMATS, or SpliceSeq, to identify and quantify alternative splicing events from the alignment files (BAM format).[12][13]
  - These tools work by counting the number of reads that map to specific exon-exon junctions. For example, to quantify the CD33ΔE2 variant, the analysis would focus on counting reads that span the junction between exon 1 and exon 3.[3]
- Quantification and Visualization:
  - Calculate metrics such as "Percent Spliced In" (PSI) or junction-spanning read counts to represent the relative abundance of each splice variant.[5][14]
  - Visualize the read coverage and splice junctions using a genome browser like IGV (Integrative Genomics Viewer) to manually inspect and validate the findings.

### **Data Presentation**

Quantitative results should be summarized in clear, structured tables for easy comparison across samples or conditions.

Table 1: Summary of Sequencing and Alignment Metrics



Sample ID	Total Reads	Reads after QC	Mapping Rate (%)	On-Target Rate (%)	Mean Target Coverage
Control_1	2,150,000	2,135,000	99.5	95.1	1520x
Control_2	2,210,000	2,198,000	99.4	96.2	1580x
AML_Patient	2,090,000	2,075,000	99.6	94.8	1490x
AML_Patient	2,340,000	2,321,000	99.5	95.5	1650x

Table 2: Quantification of CD33 Splice Junctions Across Samples

Splice Junction	Associated Variant	Control_1 (Junction Reads)	Control_2 (Junction Reads)	AML_Patien t_1 (Junction Reads)	AML_Patien t_2 (Junction Reads)
Exon 1 - Exon 2	Full-Length (CD33M)	12,500	13,100	8,500	9,200
Exon 2 - Exon 3	Full-Length (CD33M)	12,450	13,050	8,450	9,150
Exon 1 - Exon 3	CD33ΔE2 (CD33m)[3]	1,200	1,350	6,800	7,500
Exon 6 - Exon 7a	CD33 E7a Variant[3]	550	610	1,100	1,250
Exon 6 - Exon 7b	Canonical Exon 7	13,000	14,000	14,000	15,500

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